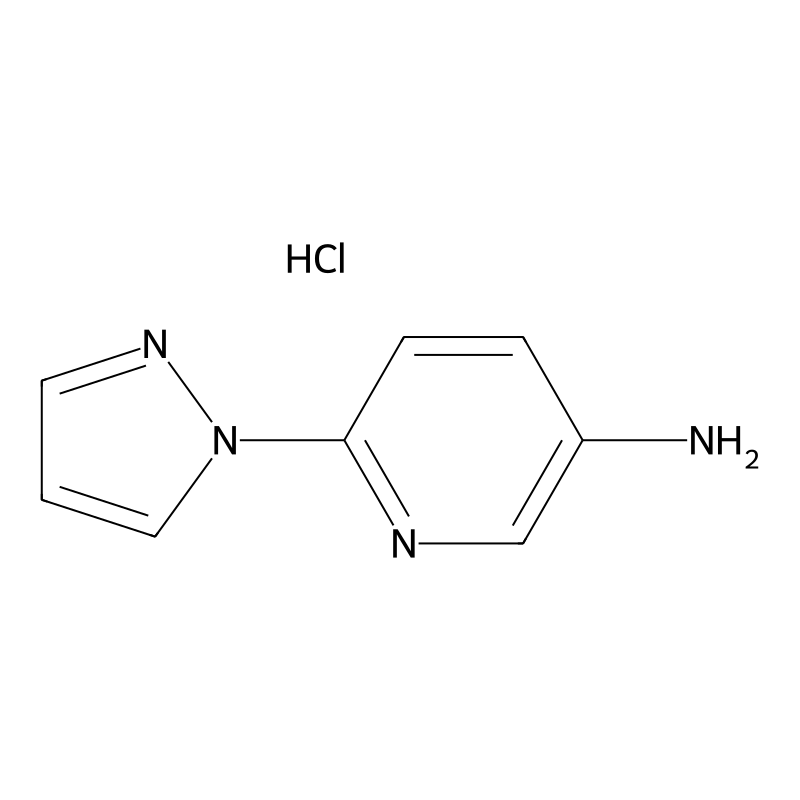

6-(1H-Pyrazol-1-yl)pyridin-3-amine hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Drug Discovery

Pyrazolylpyridines, including potentially 6-Pyrazol-3-Pyridinylamine hydrochloride, have been investigated for their potential to modulate various biological targets. This could involve designing them to interact with specific enzymes, receptors, or other molecules in the body with the goal of developing new therapeutic agents [].

Kinase Inhibition

Some pyrazolylpyridines have been shown to inhibit kinases, which are enzymes involved in regulating cellular processes. Kinase inhibitors are a class of drugs used to treat various diseases, including cancer []. Research is needed to determine if 6-Pyrazol-3-Pyridinylamine hydrochloride possesses similar properties.

Antibacterial Activity

A few studies have explored the antibacterial activity of certain pyrazolylpyridines. While there's no data specific to 6-Pyrazol-3-Pyridinylamine hydrochloride, further investigation could determine if it has potential as an antibiotic [].

6-(1H-Pyrazol-1-yl)pyridin-3-amine hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a pyrazole moiety. The presence of both the pyrazole and pyridine structures contributes to its unique chemical properties, making it an interesting candidate for various biological applications. The compound's molecular formula is , and it is often utilized in medicinal chemistry due to its potential pharmacological activities.

- Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

- Reduction: The pyrazole or pyridine rings may undergo reduction reactions, potentially modifying their functional groups.

- Substitution: The pyrazole or pyridine moieties can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions enable the modification of the compound to enhance its biological activity or tailor its properties for specific applications.

Research indicates that 6-(1H-pyrazol-1-yl)pyridin-3-amine hydrochloride exhibits significant biological activity, particularly in:

- Anticancer Activity: Similar compounds have demonstrated efficacy against various cancer cell lines by inhibiting key kinases involved in tumor growth.

- Antimicrobial Properties: The compound has shown potential in inhibiting bacterial growth, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects: Its structure allows it to interact with inflammatory pathways, potentially reducing inflammation.

These activities are attributed to its ability to interact with specific biological targets, influencing cellular processes and signaling pathways.

The synthesis of 6-(1H-pyrazol-1-yl)pyridin-3-amine hydrochloride typically involves several steps:

- Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable carbonyl compound under acidic or basic conditions.

- Pyridine Substitution: The amino group is introduced onto the pyridine ring through nucleophilic substitution reactions.

- Coupling Reaction: The final step involves coupling the synthesized pyrazole with the substituted pyridine to form the desired compound.

These methods can be adapted for large-scale production using optimized reaction conditions and continuous flow techniques.

6-(1H-Pyrazol-1-yl)pyridin-3-amine hydrochloride finds applications in various fields:

- Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer and infectious diseases.

- Biochemical Research: Used as a tool to study enzyme interactions and cellular signaling pathways.

- Agricultural Chemistry: Potential applications in developing agrochemicals due to its antimicrobial properties.

Its versatility makes it a valuable compound in both pharmaceutical and agricultural research.

Interaction studies have focused on the binding affinity of 6-(1H-pyrazol-1-yl)pyridin-3-amine hydrochloride with various biological targets:

- Kinases: Research has shown that similar compounds can inhibit kinase activity, which is crucial for cancer progression.

- Receptors: The compound may also interact with specific receptors involved in inflammatory responses, suggesting potential therapeutic uses.

Understanding these interactions helps elucidate the mechanisms of action and guides further development of related compounds.

Several compounds share structural similarities with 6-(1H-pyrazol-1-yl)pyridin-3-amine hydrochloride. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine | Structure | Contains a chloro substituent at the 5-position, affecting its reactivity and biological activity. |

| 6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride | Structure | Features a bromo group that may enhance its antimicrobial properties. |

| 6-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-amine hydrochloride | Structure | Contains a trifluoromethyl group that increases lipophilicity and alters biological activity. |

These compounds illustrate the diversity within this chemical class while highlighting the unique characteristics of 6-(1H-pyrazol-1-yl)pyridin-3-amine hydrochloride, particularly its potential for targeted therapeutic applications.